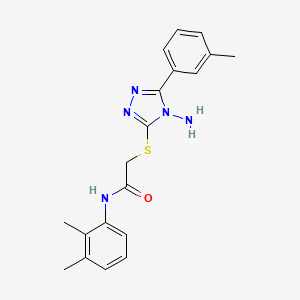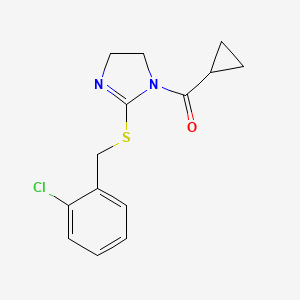
5-异恶唑甲醇,3-(苯甲基)-
货号:
B2936726
CAS 编号:
52156-50-0
分子量:
189.214
InChI 键:
SKCJRQAZVNRZHY-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学研究应用
有机合成应用
- 4,5-多亚甲基取代的 2-异恶唑啉与各种金属诱导试剂的反应导致通过 N-O 和 C-C 键断裂形成化合物,提出了这些转化的机制 (Nitta、Yi 和 Kobayashi,1985 年)。
- 通过与 α-环氧化物的反应合成 5-苯基四唑衍生物,显示了创建新型含异恶唑化合物的潜在途径 (Buzilova 等人,1983 年)。
- 对包括 5-羟基异恶唑在内的杂芳族化合物的互变异构的研究,提供了对其化学行为和潜在应用的见解 (Boulton 和 Katritzky,1961 年)。
材料科学和光氧化还原催化
- 对 5-羟基-3-苯基-5-乙烯基-2-异恶唑啉的合成和反应性的研究探索了创造具有独特性能的材料的潜力 (Nunno、Scilimati 和 Vitale,2005 年)。
- 通过连续流动光化学合成发现具有针对埃及伊蚊显着杀幼虫活性的新型异恶唑基化合物,表明它们在农用化学和制药应用中的潜力 (Sampaio 等人,2023 年)。
生物学和药理学研究
- 一种含有异恶唑-3-异羟肟酸部分的新型 HDAC6 选择性抑制剂显示出抗肿瘤活性,突出了异恶唑衍生物的治疗潜力 (Shen 等人,2019 年)。
- 大肠杆菌中基于异戊二烯的 C5 醇的代谢工程涉及异恶唑和相关化合物的使用,显示了它们在生物技术应用中的效用 (George 等人,2015 年)。
安全和危害
属性
IUPAC Name |
(3-benzyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-11-7-10(12-14-11)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCJRQAZVNRZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52156-50-0 |
Source


|
| Record name | (3-benzyl-1,2-oxazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo...
Cat. No.: B2936643
CAS No.: 2287266-91-3
(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)im...
Cat. No.: B2936646
CAS No.: 1049364-39-7
1-(4-fluorophenyl)-5-oxo-N-(4-(piperidin-1-yl)but-2-yn-...
Cat. No.: B2936647
CAS No.: 1396802-08-6
2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dih...
Cat. No.: B2936649
CAS No.: 2138536-91-9
![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)


![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)
![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)

